
4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthyridine precursor, followed by methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one
- 6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one
- 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one
Uniqueness
4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The methyl group also adds to its distinct chemical properties.
Eigenschaften
Molekularformel |
C9H6BrClN2O |
|---|---|
Molekulargewicht |
273.51 g/mol |
IUPAC-Name |
4-bromo-6-chloro-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-4-7(10)5-2-8(11)12-3-6(5)9(13)14/h2-4H,1H3 |
InChI-Schlüssel |
OIZNWNYSSRVPRF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



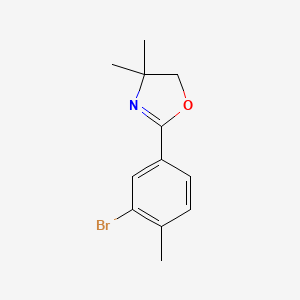

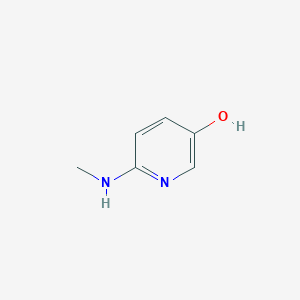
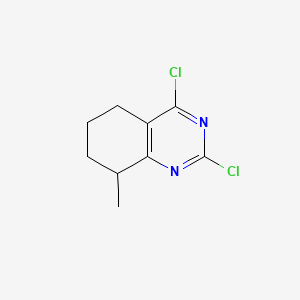

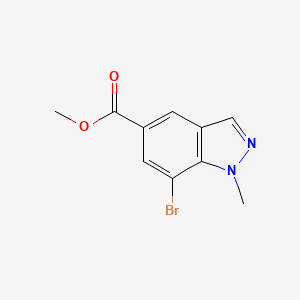
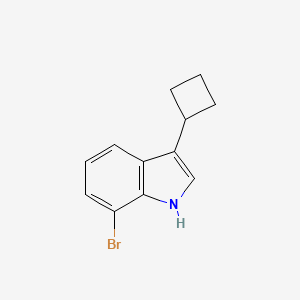
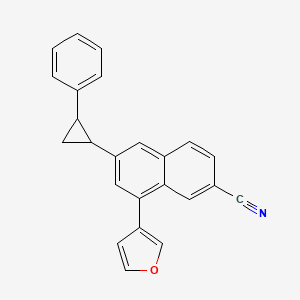

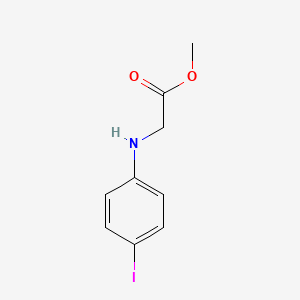
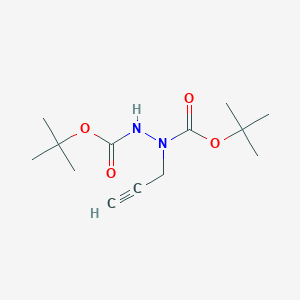
![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
